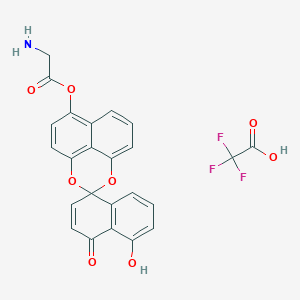
Bufenadrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bufenadrine is a derivative of diphenhydramine, originally developed as an anti-motion sickness drug. prolonged toxicity studies in rats revealed liver toxicity, leading to the discontinuation of further clinical evaluation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bufenadrine typically involves the reaction of diphenhydramine with various reagents to introduce specific functional groups. The exact synthetic routes and reaction conditions are not widely documented in public literature, but it generally involves standard organic synthesis techniques such as nucleophilic substitution and reduction reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions
Bufenadrine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halogens, alkylating agents, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Scientific Research Applications
Bufenadrine has been studied primarily for its potential use in treating motion sickness. due to its liver toxicity, its applications in medicine have been limited. In scientific research, it may still be used as a reference compound for studying the effects of diphenhydramine derivatives and their pharmacological properties.
Mechanism of Action
Bufenadrine exerts its effects by interacting with histamine receptors in the body, similar to diphenhydramine It likely acts as an antagonist at these receptors, blocking the action of histamine and thereby reducing symptoms of motion sickness
Comparison with Similar Compounds
Bufenadrine is similar to other diphenhydramine derivatives, such as diphenhydramine itself and dimenhydrinate. These compounds share similar mechanisms of action and pharmacological effects but differ in their specific chemical structures and toxicity profiles. This compound’s uniqueness lies in its specific structural modifications, which were intended to enhance its anti-motion sickness properties but ultimately led to increased liver toxicity.
List of Similar Compounds
- Diphenhydramine
- Dimenhydrinate
- Chlorpheniramine
- Brompheniramine
This compound’s development highlights the challenges in drug design, where modifications to improve efficacy can sometimes lead to unintended adverse effects.
Properties
CAS No. |
33431-12-8 |
|---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H29NO/c1-21(2,3)19-14-10-9-13-18(19)20(23-16-15-22(4)5)17-11-7-6-8-12-17/h6-14,20H,15-16H2,1-5H3 |
InChI Key |
OGNRRAFRDFGFKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate](/img/structure/B10827187.png)
![3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B10827200.png)










